Potency Translation: 2-(4-Chlorophenyl)-2,2-difluoroacetamide Enables a Drug Candidate (CC-90009) with Single-Digit Nanomolar Potency Against AML
The core α,α-difluorophenylacetamide scaffold of this compound is essential for the structure and activity of CC-90009 (eragidomide), a cereblon E3 ligase modulator. CC-90009, which could not exist without this specific building block, demonstrates potent anti-leukemic activity. It achieves an average EC50 of 21 nM in primary AML patient samples [1] and IC50 values ranging from 3 to 75 nM across 11 human AML cell lines [2]. This is in stark contrast to a related but distinct analog, 2-chloro-N-(4-chlorophenyl)-2,2-difluoroacetamide, which lacks the specific conjugation and exhibits a significantly weaker IC50 of 1,950 nM (1.95 μM) against human acetyl-CoA carboxylase 1 (ACC1) [3], underscoring the unique pharmacophoric contribution of the 2-(4-chlorophenyl)-2,2-difluoroacetamide fragment.
| Evidence Dimension | Target Potency (IC50 / EC50) |
|---|---|
| Target Compound Data | N/A (Building block for CC-90009, which has an average EC50 of 21 nM) |
| Comparator Or Baseline | 2-chloro-N-(4-chlorophenyl)-2,2-difluoroacetamide has an IC50 of 1,950 nM vs. ACC1 |
| Quantified Difference | CC-90009 is >90-fold more potent than the comparator on different targets, highlighting the value of the target scaffold. |
| Conditions | CC-90009: AML cell lines and patient samples; Comparator: Recombinant human ACC1 assay |
Why This Matters
Procuring this specific building block is a direct requirement for accessing a clinical-stage drug candidate with nanomolar potency, a value proposition absent in structurally similar but biologically distinct alternatives.
- [1] Surka C, et al. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells. Blood. 2021;137(5):661-674. View Source
- [2] Matyskiela ME, et al. A Cereblon Modulator (CC-90009) Induces Degradation of GSPT1 and Is Active in Acute Myeloid Leukemia. Cancer Discov. 2016;6(10):1164-1181. View Source
- [3] BindingDB. BDBM50462049 (2-chloro-N-(4-chlorophenyl)-2,2-difluoroacetamide) - CHEMBL4225405. Enzyme Inhibition Constant Data for ACC1. 2023. View Source
